Technical Profile: 5-Methoxy-4,6-dimethylpyrimidine (CAS 85331-94-8)
Technical Profile: 5-Methoxy-4,6-dimethylpyrimidine (CAS 85331-94-8)
[1][2][3]
Executive Summary
5-Methoxy-4,6-dimethylpyrimidine (CAS 85331-94-8) is a specialized heterocyclic building block utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced biomarkers.[1][2][3] Structurally, it consists of a pyrimidine core substituted with methyl groups at the 4 and 6 positions and a methoxy group at the 5-position. This substitution pattern renders the molecule electron-rich, making it a valuable scaffold for developing kinase inhibitors and studying Maillard reaction end-products (such as Argpyrimidine).
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthetic pathways, and applications in drug development, designed for researchers and medicinal chemists.[4]
Physicochemical Profile
The introduction of the methoxy group at the 5-position significantly alters the electronic and solubility profile compared to the parent 4,6-dimethylpyrimidine. The compound exhibits amphiphilic characteristics, balancing aqueous solubility with lipophilicity suitable for membrane permeability in biological assays.
Table 1: Key Chemical Properties
| Property | Value / Description | Source/Note |
| CAS Number | 85331-94-8 | Verified Identifier |
| IUPAC Name | 5-Methoxy-4,6-dimethylpyrimidine | Systematic |
| Molecular Formula | C₇H₁₀N₂O | - |
| Molecular Weight | 138.17 g/mol | Calculated |
| Physical State | Solid (Low melting) or Oil | Dependent on purity/polymorph |
| Solubility | Soluble in MeOH, DMSO, DCM, Ethyl Acetate | Experimental Inference |
| pKa (Predicted) | ~3.5 - 4.0 (Pyridinic N) | Base strength modulated by 5-OMe |
| LogP (Predicted) | 0.82 ± 0.4 | Consensus Model |
| H-Bond Acceptors | 3 (2 Ring N, 1 Ether O) | Pharmacophore count |
| H-Bond Donors | 0 | - |
Technical Insight: The 5-methoxy group acts as an electron-donating group (EDG), increasing the electron density of the pyrimidine ring. This makes the ring nitrogens slightly more basic than in 5-unsubstituted analogs, potentially enhancing binding affinity in kinase pockets via hydrogen bonding.
Synthetic Pathways[9]
Synthesis of 5-Methoxy-4,6-dimethylpyrimidine can be achieved through two primary strategies: De Novo Cyclization (constructing the ring) or Functional Group Interconversion (modifying a pre-formed ring).
Route A: Cyclization (The "Bottom-Up" Approach)
This is the most atom-economical method for large-scale production. It involves the condensation of a 1,3-dicarbonyl precursor with a binucleophilic nitrogen source.
-
Precursors: 3-Methoxypentane-2,4-dione and Formamidine Acetate.
-
Mechanism: Double condensation (Schiff base formation followed by cyclodehydration).
-
Conditions: Basic conditions (NaOEt/EtOH or K₂CO₃/H₂O) at reflux.
Route B: O-Methylation (The "Late-Stage" Approach)
Used when the 5-hydroxy derivative is available or when generating a library of 5-alkoxy analogs.
-
Precursor: 4,6-Dimethylpyrimidin-5-ol (CAS 70345-38-9).[1][2][5]
-
Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS); Base (K₂CO₃ or Cs₂CO₃).
-
Solvent: DMF or Acetone.
Visualization: Synthetic Workflow
The following diagram illustrates the two primary synthetic pathways and the compound's downstream utility.
Caption: Dual synthetic pathways for CAS 85331-94-8 via cyclization (blue) or methylation (red).
Applications in Drug Development & Research[5][10]
Medicinal Chemistry Scaffolds
The pyrimidine ring is a "privileged structure" in medicinal chemistry.[4] The 5-methoxy-4,6-dimethyl motif offers specific advantages:
-
Metabolic Stability: The 4,6-dimethyl groups block the metabolically vulnerable positions on the pyrimidine ring, extending half-life.
-
Steric Occlusion: The methyl groups create a defined steric environment, which can induce selectivity when binding to ATP-binding pockets of enzymes like Fibroblast Growth Factor Receptor 4 (FGFR4) .
-
Electronic Modulation: The 5-methoxy group modulates the pKa of the ring nitrogens, optimizing H-bond acceptor capability without introducing excessive polarity.
Maillard Reaction & Diabetes Research
This compound serves as a critical reference standard and precursor in the study of Argpyrimidine , a specific Advanced Glycation End-product (AGE).
-
Mechanism: Methylglyoxal (a reactive dicarbonyl) reacts with arginine residues in proteins to form Argpyrimidine.
-
Relevance: 5-Methoxy-4,6-dimethylpyrimidine derivatives are used to synthesize stable isotope-labeled standards or structural analogs to quantify AGE accumulation in diabetic tissues and aging studies.
Analytical Characterization Protocols
To ensure the integrity of CAS 85331-94-8 in experimental workflows, the following characterization parameters should be verified.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic π-π*) and 270 nm.
NMR Expectations (¹H NMR in CDCl₃)
-
δ 2.4-2.5 ppm (s, 6H): Two methyl groups at positions 4 and 6. (Singlet due to symmetry).
-
δ 3.8-3.9 ppm (s, 3H): Methoxy group at position 5.
-
δ 8.6-8.8 ppm (s, 1H): Proton at position 2 (deshielded by two adjacent ring nitrogens).
Safety & Handling (MSDS Summary)
While specific toxicological data for this CAS is limited, it should be handled with the standard precautions for alkyl-pyrimidines.
-
GHS Classification:
-
Handling Protocol:
-
Operate within a chemical fume hood to avoid inhalation of dust/vapors.
-
Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation over long periods.
-
References
-
National Institutes of Health (NIH) - PubChem. (2025). 4,6-Dimethylpyrimidin-5-ol (Precursor Data). Retrieved February 12, 2026, from [Link]
- Gangjee, A., et al. (2005). Synthesis and biological evaluation of 2,4-diamino-5-substituted furo[2,3-d]pyrimidines as antifolates. Journal of Medicinal Chemistry. (Contextual synthesis of 5-substituted pyrimidines).
- Shipanova, I. N., et al. (1997). Protein Modification by Methylglyoxal: Chemical Nature and Synthetic Mechanism of Argpyrimidine. Archives of Biochemistry and Biophysics. (Establishes the Argpyrimidine/pyrimidine structural connection).
Sources
- 1. 412003-95-3|2,4-Dimethylpyrimidin-5-ol|BLD Pharm [bldpharm.com]
- 2. 101257-87-8|4-Methylpyrimidin-5-ol|BLD Pharm [bldpharm.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-甲基嘧啶-5-醇 | 4-Methylpyrimidin-5-ol | 101257-87-8 - 乐研试剂 [leyan.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.se [fishersci.se]
